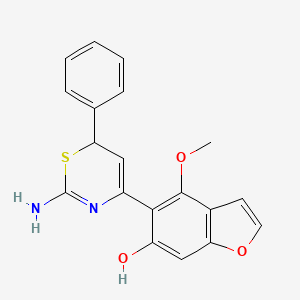

5-(2-Amino-6-phenyl-6H-1,3-thiazin-4-yl)-4-methoxy-1-benzofuran-6-ol

Description

5-(2-Amino-6-phenyl-6H-1,3-thiazin-4-yl)-4-methoxy-1-benzofuran-6-ol (CAS: 61340-62-3) is a heterocyclic compound featuring a benzofuran core fused with a 1,3-thiazine ring. Key structural attributes include:

- Benzofuran moiety: A fused aromatic system with methoxy (-OCH₃) and hydroxyl (-OH) substituents at positions 4 and 6, respectively.

- 1,3-Thiazine ring: A six-membered sulfur- and nitrogen-containing heterocycle with an amino (-NH₂) group at position 2 and a phenyl substituent at position 4.

This compound is listed in chemical catalogs with 97% purity and is typically stocked in quantities of 250 mg .

Properties

IUPAC Name |

5-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)-4-methoxy-1-benzofuran-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-23-18-12-7-8-24-15(12)10-14(22)17(18)13-9-16(25-19(20)21-13)11-5-3-2-4-6-11/h2-10,16,22H,1H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMBYPCTLJOSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC2=C1C=CO2)O)C3=CC(SC(=N3)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491743 | |

| Record name | 5-(2-Amino-6-phenyl-6H-1,3-thiazin-4-yl)-4-methoxy-1-benzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61340-62-3 | |

| Record name | 5-(2-Amino-6-phenyl-6H-1,3-thiazin-4-yl)-4-methoxy-1-benzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-6-phenyl-6H-1,3-thiazin-4-yl)-4-methoxy-1-benzofuran-6-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran ring, followed by the introduction of the thiazine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-phenyl-6H-1,3-thiazin-4-yl)-4-methoxy-1-benzofuran-6-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

Synthesis of the Compound

The synthesis of thiazine derivatives, including the target compound, typically involves multi-step reactions starting from readily available precursors. For instance, a study synthesized a series of thiazine derivatives by reacting chalcones with thiourea in the presence of sodium hydroxide in ethanol. The resulting compounds were characterized using techniques such as IR and NMR spectroscopy to confirm their structures .

Antimicrobial Properties

One of the most significant applications of thiazine derivatives is their antimicrobial activity. Research has shown that compounds similar to 5-(2-Amino-6-phenyl-6H-1,3-thiazin-4-yl)-4-methoxy-1-benzofuran-6-ol exhibit potent antibacterial and antifungal properties. In vitro studies have evaluated these compounds against various pathogenic microorganisms:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 4a | S. aureus: 14, E. coli: 6 | C. albicans: 10 |

| 4b | B. subtilis: 8 | A. niger: 21 |

| 4c | S. aureus: 16, P. aeruginosa: 11 | C. albicans: 7 |

| 4d | E. coli: 20 | A. niger: 11 |

The results indicate that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against common fungal pathogens .

Other Pharmacological Activities

In addition to antimicrobial properties, thiazine derivatives have been reported to exhibit various other biological activities:

- Anti-inflammatory : Some thiazine compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antioxidant : The antioxidant activity is linked to the ability of these compounds to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antitumor : Preliminary studies suggest that certain thiazine derivatives may possess anticancer properties, warranting further investigation into their mechanisms and therapeutic potential .

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-phenyl-6H-1,3-thiazin-4-yl)-4-methoxy-1-benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Thiazine Family

The following compounds, sourced from chemical catalogs and patents, share structural similarities with the target molecule but differ in substituents and core frameworks:

| Compound Name (CAS) | Core Structure | Key Substituents | Potential Implications |

|---|---|---|---|

| Target Compound (61340-62-3) | Benzofuran + 1,3-thiazine | - 4-OCH₃, 6-OH (benzofuran) - 2-NH₂, 6-Ph (1,3-thiazine) |

Enhanced polarity (OH), aromatic bulk (Ph) |

| 5-Methyl-2H-1,4-thiazin-3(4H)-one (97190-70-0) | 1,4-thiazinone | - 5-CH₃ - 3-ketone |

Reduced solubility (nonpolar CH₃), reactivity (ketone) |

| 2-Methoxy-5-methyl-6H-1,3-thiazine (89996-48-5) | 1,3-thiazine | - 2-OCH₃, 5-CH₃ | Moderate polarity (OCH₃), steric hindrance (CH₃) |

| Patent Compound (from IN 2018 Journal) | Indolin-2-one + 1,3-thiazine | - Substituted phenyl, dimethylaminomethyl - Indolinone backbone |

Increased molecular weight, potential CNS activity |

Key Observations:

Polarity and Solubility : The hydroxyl group in the target compound enhances hydrophilicity compared to analogs with methyl or methoxy groups alone (e.g., 5-Methyl-2H-1,4-thiazin-3(4H)-one) .

Aromatic Interactions : The phenyl group on the thiazine ring and the benzofuran core may facilitate π-π stacking, a feature absent in simpler thiazines like 2-Methoxy-5-methyl-6H-1,3-thiazine .

Biological Relevance: The patent compound () incorporates an indolinone scaffold and dimethylaminomethyl group, suggesting divergent therapeutic targets (e.g., kinase inhibition) compared to the benzofuran-thiazine hybrid .

Methodological Context

Structural characterization of such compounds often relies on X-ray crystallography using programs like SHELX ().

Biological Activity

5-(2-Amino-6-phenyl-6H-1,3-thiazin-4-yl)-4-methoxy-1-benzofuran-6-ol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazine ring and a benzofuran moiety, contributing to its unique biological properties. The molecular formula is with a molecular weight of approximately 352.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazine derivatives. Methods often include the use of thiourea and various aromatic aldehydes under basic conditions, leading to the formation of the desired thiazine-benzofuran hybrid .

1. Antimicrobial Activity

Research indicates that derivatives of thiazine compounds exhibit notable antimicrobial properties. In vitro studies have shown that synthesized derivatives, including those related to this compound, demonstrate effectiveness against various bacterial and fungal strains. For instance, compounds were evaluated using the cup plate method, revealing significant antibacterial and antifungal activities .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Antibacterial | 32 µg/mL |

| 4b | Antifungal | 16 µg/mL |

2. Anticancer Activity

The compound has shown promising anticancer activity in various studies. Specific derivatives have been tested against leukemia cell lines such as K562 and HL60, demonstrating cytotoxic effects with IC50 values in the low micromolar range . The structure–activity relationship (SAR) analyses suggest that modifications in the benzofuran ring significantly influence the anticancer efficacy.

3. Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer properties, thiazine derivatives have been investigated for anti-inflammatory effects. These compounds may inhibit pathways associated with inflammation, making them potential candidates for treating inflammatory diseases . Other biological activities reported include antidiabetic and neuroprotective effects, indicating a broad therapeutic potential .

Case Studies

Several studies have highlighted the biological significance of related thiazine compounds:

- Antimicrobial Efficacy : A study synthesized various thiazine derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria and fungi. Results indicated that some derivatives had comparable efficacy to standard antibiotics .

- Anticancer Mechanisms : Research focused on the mechanism of action revealed that certain benzofuran derivatives could induce apoptosis in cancer cells via mitochondrial pathways, underscoring their potential as chemotherapeutic agents .

- SAR Studies : Detailed SAR studies have identified key functional groups essential for enhancing biological activity, such as hydroxyl and methoxy groups in the benzofuran moiety that facilitate interactions with biological targets .

Q & A

Q. How can researchers optimize the synthesis of the benzofuran-thiazine hybrid scaffold in this compound?

The synthesis of benzofuran derivatives often involves regioselective functionalization. For example, benzofuran precursors can be synthesized via [3,3]-sigmatropic rearrangements (e.g., Fries rearrangement) followed by aromatization, as demonstrated in the synthesis of 3-methylbenzofuran derivatives . For the thiazine moiety, methods like cyclization of thiourea intermediates with α,β-unsaturated ketones or aldehydes are common. A critical step is protecting reactive hydroxyl/methoxy groups during coupling reactions. For instance, NaH in THF has been used to deprotonate phenolic -OH groups for benzylation , while benzoylisothiocyanate can introduce thioamide functionalities .

Q. What crystallographic strategies are recommended for resolving the stereochemistry of this compound?

X-ray crystallography remains the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to handle complex heterocyclic systems. Key parameters include:

- High-resolution data collection (≤1.0 Å) to resolve overlapping electron density from the thiazine and benzofuran rings.

- Twinning tests (via PLATON) to address potential crystal imperfections.

- Hydrogen-bonding networks involving the amino and hydroxyl groups can stabilize the structure, aiding in refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data between in vitro and computational models?

Discrepancies often arise from differences in assay conditions (e.g., solvent polarity, pH) versus computational assumptions (e.g., fixed protonation states). A systematic approach includes:

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinity under physiological conditions.

- Computational alignment : Compare molecular docking (e.g., AutoDock Vina) with receptor-response models tuned to specific biological systems (e.g., Drosophila or mammalian receptors ).

- Meta-analysis : Apply multidimensional metrics to harmonize datasets, as demonstrated in hybrid odorant-receptor studies .

Q. What strategies are effective for chiral resolution of this compound’s stereoisomers?

The compound contains multiple stereocenters (e.g., thiazine ring configuration). Methodological options:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Dynamic kinetic resolution : Catalytic asymmetric synthesis with chiral ligands (e.g., BINOL derivatives) to control thiazine ring formation.

- Crystallization-induced diastereomer resolution : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) to separate enantiomers .

Q. How should researchers address conflicting spectroscopic data (NMR vs. MS) for this compound?

- NMR contradictions : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, the methoxy group’s δ~3.8 ppm signal may overlap with thiazine protons.

- MS discrepancies : High-resolution mass spectrometry (HRMS) with ESI+ ionization can distinguish between [M+H]⁺ and adducts. Compare with theoretical isotopic patterns using tools like mMass .

- Cross-validation : Integrate X-ray data to confirm bond connectivity when spectral assignments conflict .

Methodological Challenges and Solutions

Q. What experimental designs minimize degradation of the labile hydroxyl group during reactions?

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) ethers for -OH protection, which are stable under basic/acidic conditions .

- Low-temperature reactions : Perform coupling steps (e.g., Suzuki-Miyaura) at 0–5°C to prevent oxidation.

- Inert atmosphere : Use Schlenk lines or gloveboxes to avoid moisture/oxygen-induced degradation .

Q. How can researchers validate the biological relevance of this compound’s thiazine-benzofuran scaffold?

- Structure-activity relationship (SAR) : Synthesize analogs with modified thiazine substituents (e.g., methyl vs. phenyl groups) and compare bioactivity.

- Target engagement assays : Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm binding to proposed targets (e.g., kinases or GPCRs) .

- Computational pharmacophore modeling : Map electrostatic/hydrophobic features to known active sites using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.